molecular formula C3H9N3 B1258816 1,2,4-Triazinane

1,2,4-Triazinane

Cat. No.: B1258816
M. Wt: 87.12 g/mol
InChI Key: VWKKSBDTNICZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazinane is the partially saturated derivative of the 1,2,4-triazine heterocycle, a privileged scaffold in medicinal and materials chemistry . The 1,2,4-triazine core is extensively studied for its electron-deficient properties and diverse biological activities, serving as a key intermediate for synthesizing complex nitrogen-containing heterocycles . Researchers value this chemical family for its application in drug discovery, with derivatives demonstrating potent anticancer , antimicrobial , and neuroprotective activities in preclinical studies. Furthermore, 1,2,4-triazine-based compounds are investigated in materials science for their optoelectronic properties and have been successfully incorporated into dye-sensitized solar cells (DSSCs) . As a building block, this compound offers researchers a versatile precursor for further chemical exploration and development in these fields. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9N3

Molecular Weight

87.12 g/mol

IUPAC Name

1,2,4-triazinane

InChI

InChI=1S/C3H9N3/c1-2-5-6-3-4-1/h4-6H,1-3H2

InChI Key

VWKKSBDTNICZRS-UHFFFAOYSA-N

SMILES

C1CNNCN1

Canonical SMILES

C1CNNCN1

Origin of Product

United States

Synthetic Methodologies for 1,2,4 Triazinane and Its Derivatives

General Principles of 1,2,4-Triazine (B1199460) Ring System Construction

The construction of the 1,2,4-triazine ring system is primarily achieved through several key synthetic strategies, including cyclocondensation, tandem cyclization, and multicomponent reactions. These methods offer versatile pathways to a wide array of substituted and fused 1,2,4-triazine derivatives.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions represent a foundational and widely applicable method for synthesizing the 1,2,4-triazine framework. tandfonline.com A common approach involves the reaction of amidrazones with 1,2-dicarbonyl compounds. researchgate.netmdpi.com This method is versatile, allowing for the synthesis of various 3-substituted 1,2,4-triazines. mdpi.com For instance, the condensation of hydrazonoyl halides with α-amino esters is a known route to 4,5-dihydro-1,2,4-triazin-6-ones. acgpubs.org Similarly, treating amidrazones with α-haloesters also yields these partially saturated triazinones. acgpubs.org

Domino annulation reactions, specifically [4+2] cycloadditions, have emerged as a powerful and efficient strategy for constructing 1,2,4-triazine derivatives. researchgate.netrsc.orgrsc.org These one-pot reactions often exhibit high performance, proceeding in moderate to high yields using readily available starting materials like ketones, aldehydes, alkynes, and alkenes. rsc.orgrsc.orgresearchgate.net For example, selenium dioxide or iodine can catalyze [4+2] domino annulation reactions between ketones or alkynes and amidrazones to produce 1,2,4-triazine derivatives without the need for a transition metal catalyst. rsc.org

Starting MaterialsCatalyst/ReagentsProduct TypeReference
Ketones/Alkynes and AmidrazonesSeO2 or Iodine1,2,4-Triazine derivatives rsc.org
Hydrazonoyl halides and α-amino estersTriethylamine4,5-dihydro-1,2,4-triazin-6-ones acgpubs.org
Amidrazones and α-haloesters-4,5-dihydro-1,2,4-triazin-6-ones acgpubs.org
C-glycosyl formamidrazones and 1,2-dicarbonyl derivatives-3-glycopyranosyl-1,2,4-triazines mdpi.com
4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles and α,β-bifunctional compounds-Pyrido[1,2-b] rsc.orgrsc.orgbeilstein-journals.orgtriazines scielo.br

Tandem Cyclization Approaches

Tandem cyclization reactions provide an efficient and atom-economical route to 1,2,4-triazine compounds by avoiding the isolation of intermediates in a one-pot synthesis. sioc-journal.cnsioc-journal.cn This approach aligns with the principles of green chemistry. sioc-journal.cnsioc-journal.cn Both transition-metal-catalyzed and metal-free conditions have been developed for these tandem processes. sioc-journal.cnsioc-journal.cn

One notable example is the copper-catalyzed tandem addition-oxidative cyclization, which has been utilized for the synthesis of 1,2,4-triazoles and their fused derivatives. researchgate.net Another approach involves the tandem diazotization/cyclization of (1,2,5-oxadiazolyl)carboxamide derivatives to produce fused tandfonline.comrsc.orgrsc.orgoxadiazolo[3,4-d] acgpubs.orgrsc.orgrsc.orgtriazin-7(6H)-one systems. beilstein-journals.orgnih.gov This method is applicable to precursors bearing both aromatic and aliphatic substituents. beilstein-journals.orgnih.gov

A one-pot, three-step reaction of N-tosyl hydrazones and aziridines has also been reported for the synthesis of ring-fused rsc.orgrsc.orgbeilstein-journals.orgtriazines. mdpi.com Furthermore, a rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can generate common intermediates for the synthesis of both 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines through subsequent intramolecular cyclization under mild conditions. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity by combining three or more starting materials in a single synthetic operation. rsc.org This strategy has been successfully applied to the synthesis of various 1,2,4-triazine derivatives. researchgate.net

A notable MCR involves the reaction of hydrazides, dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297) to form 1,2,4-triazine derivatives. researchgate.net Another example is a one-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] tandfonline.comacgpubs.orgrsc.orgtriazines from aminoazoles, orthoformates, and cyanamide, which can be conveniently performed under microwave irradiation or conventional heating. rsc.org Additionally, a novel multicomponent cyclization of methyl ketones, cyanamides, and arylamines, promoted by iodine, allows for the synthesis of 2,4-diamino-1,3,5-triazines through the consecutive formation of four C-N bonds. acs.org The synthesis of spiro-1,2,4-triazines has also been achieved through a one-pot multicomponent reaction of acetophenones, diethyl oxalate, ammonium acetate, and activated carbonyl compounds. frontiersin.org

ReactantsProductCatalyst/ConditionsReference
Hydrazides, dicarbonyl compounds, ammonium acetate1,2,4-Triazine derivatives- researchgate.net
Aminoazoles, orthoformates, cyanamide2-Alkyl-substituted 4-aminoimidazo[1,2-a] tandfonline.comacgpubs.orgrsc.orgtriazinesMicrowave irradiation or conventional heating rsc.org
Methyl ketones, cyanamides, arylamines2,4-Diamino-1,3,5-triazinesIodine acs.org
Acetophenones, diethyl oxalate, ammonium acetate, activated carbonylsSpiro-1,2,4-triazinesAg/Fe3O4/CdO@MWCNTs MNCs frontiersin.org

Synthesis of Saturated and Partially Saturated 1,2,4-Triazine Rings (e.g., Dihydro-1,2,4-triazines, 1,2,4-Triazinanes)

The synthesis of saturated and partially saturated 1,2,4-triazine rings, such as dihydro-1,2,4-triazines and 1,2,4-triazinanes, is crucial for accessing a broader range of chemical space. Theoretical studies have investigated the relative stability of various dihydro-1,2,4-triazine isomers. nih.govresearchgate.net

The condensation of 4,5-dihydro-1,2,4-triazin-6-ones with aromatic aldehydes is a method to produce 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. acgpubs.org The starting triazinones can be prepared through the reaction of hydrazonoyl halides with α-amino esters or by treating amidrazones with α-haloesters. acgpubs.org

An efficient protocol for synthesizing novel 3,7-diaryl-substituted 1,4-dihydro rsc.orgrsc.orgbeilstein-journals.orgtriazolo[5,1-c] rsc.orgrsc.orgbeilstein-journals.orgtriazines involves the alkylation/cyclization of 3,5-dibromo-1H-1,2,4-triazole, followed by a Suzuki coupling with arylboronic acids. thieme-connect.com Furthermore, the construction of the 1,4-dihydrobenzo[e] rsc.orgrsc.orgbeilstein-journals.orgtriazine framework can be achieved through the oxidative cyclization of (arylamino)hydrazones, also known as amidrazones. mdpi.com

Design and Synthesis of Fused 1,2,4-Triazine Heterocyclic Systems

Fused 1,2,4-triazine systems are of significant interest due to their presence in many biologically active compounds. researchgate.net Various synthetic strategies have been developed to construct these complex heterocyclic scaffolds.

Benzo- and Heteroaryl-Fused 1,2,4-Triazines

The synthesis of benzo- and heteroaryl-fused 1,2,4-triazines can be accomplished through several methods. One approach is the reductive cyclization of nitroarylhydrazides. mdpi.com Another method involves the reaction of ortho-quinones with benzamidrazone. mdpi.comresearchgate.net A series of 19 structurally diverse C(3)-substituted benzo[e] rsc.orgrsc.orgbeilstein-journals.orgtriazines were synthesized from 3-chloro- and 3-iodobenzo[e] rsc.orgrsc.orgbeilstein-journals.orgtriazine, which were obtained in three steps from 2-nitroaniline. lodz.placs.org These halogenated intermediates allow for further functionalization through nucleophilic aromatic substitution and metal-catalyzed reactions. lodz.placs.org

The synthesis of pyrido[1,2-b] rsc.orgrsc.orgbeilstein-journals.orgtriazine derivatives has been achieved through the cyclocondensation of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with α,β-bifunctional compounds. scielo.br Similarly, imidazo[5,1-c] rsc.orgrsc.orgbeilstein-journals.orgtriazine-3,6(2H,4H)-dione derivatives can be prepared by successive N3- and N1-alkylation of hydantoins, followed by regioselective thionation and subsequent cyclization. beilstein-journals.org

A general method for preparing 1-aryl-6-azaisocytosine-5-carbonitriles, which can then be used to synthesize condensed 1,2,4-triazines like imidazo[2,1-c] rsc.orgrsc.orgbeilstein-journals.orgtriazines and 1,2,4-triazino[2,3-a]quinazolines, involves the coupling of diazonium salts with cyanoacetylcyanamide followed by cyclization. mdpi.com The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives can be achieved by constructing the thiazole (B1198619) ring from 1,2,4-triazin-5-one precursors or by building the 1,2,4-triazine ring from 2-aminothiazole (B372263) derivatives. nih.gov

Fused SystemSynthetic ApproachStarting MaterialsReference
Benzo[e] rsc.orgrsc.orgbeilstein-journals.orgtriazinesReductive cyclizationNitroarylhydrazides mdpi.com
Benzo[e] rsc.orgrsc.orgbeilstein-journals.orgtriazinesReaction with ortho-quinonesOrtho-quinones, Benzamidrazone mdpi.comresearchgate.net
C(3)-Substituted Benzo[e] rsc.orgrsc.orgbeilstein-journals.orgtriazinesHalogenation and subsequent substitution2-Nitroaniline lodz.placs.org
Pyrido[1,2-b] rsc.orgrsc.orgbeilstein-journals.orgtriazinesCyclocondensation4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, α,β-bifunctional compounds scielo.br
Imidazo[5,1-c] rsc.orgrsc.orgbeilstein-journals.orgtriazine-3,6(2H,4H)-dionesAlkylation, thionation, cyclizationHydantoins beilstein-journals.org
Imidazo[2,1-c] rsc.orgrsc.orgbeilstein-journals.orgtriazinesCoupling and cyclizationDiazonium salts, Cyanoacetylcyanamide mdpi.com
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acidsRing construction1,2,4-Triazin-5-one or 2-aminothiazole derivatives nih.gov

Pyrazolo[4,3-e]Current time information in Bangalore, IN.nih.govacs.orgtriazine Derivatives

The synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine derivatives has been an area of significant interest due to their potential biological activities. A common strategy involves the construction of the pyrazole (B372694) ring followed by the annulation of the 1,2,4-triazine ring.

One approach begins with the synthesis of a suitable hydrazone intermediate. For instance, a ketone can be converted to its hydrazone, which then undergoes cyclization to form the 1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine core. This cyclization can be achieved under conventional heating with 10% HCl in ethanol (B145695) or under solvent-free conditions. tandfonline.commdpi.com This method allows for the introduction of various substituents on the pyrazole ring. mdpi.com

Further functionalization of the pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine system can be achieved through nucleophilic aromatic substitution (SNAr) reactions. To enhance the reactivity of the C5 position towards nucleophiles, a methylsulfanyl group can be oxidized to a more electron-withdrawing methylsulfonyl group, making it a better leaving group. mdpi.com

Another synthetic route involves the use of 3,5-disubstituted-1,2,4-triazin-6(1H)-ones as starting materials for the synthesis of 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazines. mdpi.com Additionally, new enantiomeric pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine sulfonamides can serve as key intermediates for the preparation of novel pyrazolo[4,3-e]tetrazolo[1,5-b] Current time information in Bangalore, IN.nih.govacs.orgtriazine sulfonamide derivatives. nih.govtandfonline.com This is accomplished by reacting the pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine sulfonamides with sodium azide (B81097) in anhydrous ethanol under reflux. nih.govtandfonline.com

Starting MaterialReagentsProductReference
KetoneMethylhydrazine, 10% HCl, EtOH1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine derivative tandfonline.commdpi.com
1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine with methylsulfanyl group at C5Oxidizing agent1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine with methylsulfonyl group at C5 mdpi.com
3,5-Disubstituted-1,2,4-triazin-6(1H)-one-1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazines mdpi.com
Pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govacs.orgtriazine sulphonamideSodium azide, anhydrous ethanolPyrazolo[4,3-e]tetrazolo[1,5-b] Current time information in Bangalore, IN.nih.govacs.orgtriazine sulphonamide derivative nih.govtandfonline.com

Pyrrolo[2,1-f]Current time information in Bangalore, IN.nih.govacs.orgtriazine and Related Systems

The pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazine scaffold is a key component of several biologically active molecules. acs.org Various synthetic strategies have been developed to construct this fused heterocyclic system.

A straightforward method starts from N-unsubstituted pyrrole (B145914) derivatives. nih.gov Treatment of a pyrrole with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine or chloramine, followed by cyclization with formamide (B127407) at high temperatures, yields the pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazine core. nih.gov An alternative route utilizes 3-iodo-1H-pyrrole-2-carbaldehyde, which is converted to the corresponding pyrrole-2-carbonitrile (B156044) and then cyclized. nih.gov

A one-pot, two-step synthesis has been developed for substituted pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazin-4(3H)-ones. This involves the Cu(II)-catalyzed reaction of 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide, followed by reaction with amidines or hydrazines. nih.gov Another approach involves the rearrangement of pyrrolo[1,2-d] Current time information in Bangalore, IN.acs.orgfrontiersin.orgoxadiazines or the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles to afford pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazin-4(3H)-ones under mild conditions. beilstein-journals.org

For the synthesis of functionalized derivatives, a scalable process has been developed starting from tert-butyl carbazate (B1233558) to generate the pyrrolotriazine core through a stable bromoaldehyde intermediate, followed by condensation with ammonium carbonate. acs.org Furthermore, an efficient synthesis of 5-fluoropyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazines has been achieved through a multi-step process involving a copper-mediated difluoroacetate (B1230586) addition to vinyl TMS and selective formylation of a 3-fluoropyrrole. acs.org

Starting MaterialKey StepsProductReference
N-unsubstituted pyrroleN-amination, cyclization with formamidePyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazine nih.gov
4-oxo-4H-chromene-3-carbaldehyde, 1-amino-1H-pyrrole-2-carboxamideCu(II)-catalyzed reaction, reaction with amidines/hydrazinesSubstituted pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazin-4(3H)-ones nih.gov
Pyrrolo[1,2-d] Current time information in Bangalore, IN.acs.orgfrontiersin.orgoxadiazinesNucleophile-induced rearrangementPyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazin-4(3H)-ones beilstein-journals.org
tert-Butyl carbazateFormation of bromoaldehyde intermediate, condensation with ammonium carbonateFunctionalized Pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govacs.orgtriazine acs.org

Spiro-1,2,4-Triazine Derivatives

Spiro-1,2,4-triazine derivatives represent a unique class of compounds with a spirocyclic junction involving the 1,2,4-triazine ring. A highly efficient method for their synthesis is a six-component reaction in aqueous media at room temperature. frontiersin.org This reaction involves an activated carbonyl compound, methyl ketones, diethyl oxalate, ammonium acetate, malononitrile, and hydrazonoyl chlorides in the presence of an Ag/Fe₃O₄/CdO@MWCNT nanocatalyst. frontiersin.org This method is notable for its short reaction times, high yields, and simple catalyst extraction. frontiersin.org

Another approach to spiro compounds involves the synthesis of spiro[indoline-3,4'-pyran]-2-one derivatives through a one-pot three-component reaction of isatins, malononitrile, and cyclic 1,3-dicarbonyl compounds, using saponins (B1172615) as a natural surfactant. researchgate.net Furthermore, novel indoline (B122111) spiro derivatives have been synthesized under catalyst-free conditions through Knoevenagel condensation, Michael addition, and intramolecular cyclization reactions. bohrium.com

Reaction TypeReactantsCatalyst/ConditionsProductReference
Six-component reactionActivated carbonyl compound, methyl ketones, diethyl oxalate, ammonium acetate, malononitrile, hydrazonoyl chloridesAg/Fe₃O₄/CdO@MWCNT nanocatalyst, water, room temperatureSpiro-1,2,4-triazines frontiersin.org
One-pot three-componentIsatins, malononitrile, cyclic 1,3-dicarbonylsSaponin surfactantSpiro[indoline-3,4'-pyran]-2-ones researchgate.net
Catalyst-free fusionIsatin and various reagentsHeatIndoline spiro derivatives bohrium.com

Advanced Functionalization and Derivatization Techniques

The introduction of fluorine and phosphorus atoms into the 1,2,4-triazine scaffold can significantly modulate the biological properties of the resulting compounds. researchgate.netscirp.orgscirp.org

Fluorinated 1,2,4-triazino[3,4-b] Current time information in Bangalore, IN.acs.orgfrontiersin.orgthiadiazolones have been synthesized via cyclocondensation of 5-hydrazino-2-(4'-fluorophenyl)-1,3,4-thiadiazole with bifunctional oxygen and halogen compounds. davidpublisher.com The starting hydrazino compound is prepared from the condensation of dithioicformic acid hydrazide with 4-fluorobenzaldehyde. davidpublisher.com Another strategy involves the fluoroacylation of 6-(2ʹ-amino-5ʹ-nitrophenyl)-3-thioxo-1,2,4-triazin-5(4H)-one, followed by ammonilysis and subsequent reactions to yield novel fluorine-substituted α-amino phosphonic acids containing a 1,2,4-triazin-5-one moiety. researchgate.net The synthesis of 5-trifluoromethyl-1,2,4-triazoles can be achieved regioselectively through a [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile. mdpi.com

Phosphorus-containing 1,2,4-triazine derivatives are typically synthesized by either phosphorylating existing functional groups on the triazine ring or by cyclizing functional groups with phosphorus reagents. eurjchem.com For example, novel phosphorus compounds bearing fluorine-substituted 1,2,4-triazolo[3,2-c] Current time information in Bangalore, IN.nih.govacs.orgtriazine derivatives have been prepared from the ring closure reactions of 3-hydrazino-4-(4'-fluorophenyl)-5-(pyridin-4'-yl)-1,2,4-triazole with 1,2-bioxygen compounds, followed by treatment with functional phosphorus compounds. benthamdirect.com Amphiphilic triazine-phosphorus metallodendrons have also been designed, featuring a branched hydrophobic triazine block at the focal point. nih.gov

N-oxidation of the 1,2,4-triazine ring is a key functionalization technique that can influence the electronic properties and biological activity of the molecule. The synthesis of 1,2,4-triazine N-oxides can be achieved through direct oxidation or by cyclization reactions involving nitro, nitroso, or isonitroso groups. rsc.org For instance, oxidation of 3-amino-5-phenyl-as-triazine with peracetic acid yields the 2-N-oxide as the major product. researchgate.net

A powerful oxidizing agent, hypofluorous acid (HOF), has been used for the N-oxidation of energetic materials based on fused 1,2,4-triazines. lanl.gov For example, oxidation of 4-amino-3,7-dinitrotriazolo-[5,1-c] Current time information in Bangalore, IN.nih.govacs.orgtriazine with HOF produces the corresponding 4-oxide derivative. lanl.govosti.govnih.gov The position of N-oxidation on the triazine ring can be confirmed by X-ray crystallography. lanl.gov

The reactivity of methyl-1,2,4-triazine N(4)-oxide and N(1),N(4)-dioxide with various electrophilic agents has been studied, with desired products obtained using iminium electrophiles. researchgate.net

Regioselective and stereoselective control are crucial for the synthesis of complex 1,2,4-triazine derivatives with defined three-dimensional structures.

A regioselective synthesis of 5-substituted-3-amino-1,2,4-triazines has been developed through the condensation of ketoaminals (derived from α,α-dibromoketones) with aminoguanidine, affording high regioselectivity (>95%). acs.org Similarly, a regioselective synthesis of 7,8-dihydroimidazo[5,1-c] Current time information in Bangalore, IN.nih.govacs.orgtriazine-3,6(2H,4H)-dione derivatives has been achieved. The key step is an intramolecular heterocondensation reaction of a thionated hydantoin (B18101) with hydrazine (B178648) hydrate. beilstein-journals.orgnih.gov The regioselective synthesis of imidazo[4,5-e] Current time information in Bangalore, IN.frontiersin.orgthiazino[3,2-b] Current time information in Bangalore, IN.nih.govacs.orgtriazines involves a Michael-type addition of imidazotriazinethiones to ethyl phenylpropiolate followed by intramolecular cyclization. citedrive.com

Highly diastereoselective methods have been developed for synthesizing polynuclear dispiroheterocyclic compounds based on the [3+2] cycloaddition of azomethine ylides to functionalized imidazothiazolotriazines. bohrium.com Furthermore, a highly regio- and stereoselective synthesis of dispiropyrrolo[2,1-a]isoquinoline-oxindoles has been achieved through a one-pot three-component reaction of isatins, 1,2,3,4-tetrahydroisoquinoline, and a thiazolo[3,2-a]indole derivative. bohrium.com

ApproachKey FeatureExampleReference
RegioselectiveCondensation of ketoaminals with aminoguanidineSynthesis of 5-substituted-3-amino-1,2,4-triazines acs.org
RegioselectiveIntramolecular heterocondensation of thionated hydantoinSynthesis of 7,8-dihydroimidazo[5,1-c] Current time information in Bangalore, IN.nih.govacs.orgtriazine-3,6(2H,4H)-diones beilstein-journals.orgnih.gov
Diastereoselective[3+2] cycloaddition of azomethine ylidesSynthesis of dispirooxindoles incorporating pyrrolo[2,1-a]isoquinoline bohrium.com

N-Oxidation Reactions and Subsequent Transformations

Sustainable and Efficient Synthetic Protocols (e.g., One-Pot, Solvent-Free Methods)

In recent years, the principles of green chemistry have become a guiding force in the development of synthetic methodologies for heterocyclic compounds, including 1,2,4-triazinane and its derivatives. The focus has shifted towards creating sustainable and efficient protocols that minimize waste, reduce energy consumption, and avoid the use of hazardous materials. Key strategies in this endeavor include one-pot reactions, solvent-free conditions, and the use of alternative energy sources like microwave and ultrasound irradiation.

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, are highly efficient as they eliminate the need for isolating and purifying intermediates, thus saving time, resources, and reducing solvent waste. sioc-journal.cn Several one-pot methods for the synthesis of 1,2,4-triazine derivatives have been developed. For instance, substituted 1,2,4-triazines can be conveniently prepared in a one-pot reaction by condensing amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. arkat-usa.orgresearchgate.net This approach offers good to excellent yields and avoids the need for isolating the intermediate N-(2-oxo-1,2-disubstituted-ethylidene)-amide. arkat-usa.org Another one-pot, three-component synthesis involves the reaction of (Z)-4-(benzylidene/substituted benzylidene)-2-methyl-oxazol-5(4H)-ones with hydrazine hydrate, followed by a Schiff base in an ionic liquid like [BMIM][OH], leading to high yields and short reaction times. niif.hu

Solvent-free reaction conditions represent another significant advancement in the sustainable synthesis of 1,2,4-triazine derivatives. These methods not only reduce environmental pollution but also often lead to shorter reaction times and higher yields. urfu.ru A green and highly efficient solvent-free method has been developed for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. urfu.rursc.org This is achieved through the ipso-substitution of a cyano-group in 5-cyano-1,2,4-triazines with various amines upon heating, without the need for a solvent or catalyst. rsc.orgresearchgate.net Similarly, the fusion of N-benzoyl glycine (B1666218) and thiosemicarbazide (B42300) at elevated temperatures without a solvent provides an efficient route to 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one. scialert.net

The application of microwave and ultrasound irradiation as alternative energy sources has further revolutionized the synthesis of 1,2,4-triazine derivatives, offering rapid and efficient reaction pathways. Microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times from hours to minutes and improve yields. researchgate.netmdpi.comnih.gov For example, bis-1,2,4-triazine derivatives have been synthesized in high yields (72%–85%) by the reaction of benzil, dihydrazide, and ammonium acetate in acetic acid under microwave irradiation. sioc-journal.cn Microwave heating has also been successfully employed in the solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. mdpi.comnih.gov

Ultrasound-assisted synthesis is another eco-friendly technique that accelerates reaction rates through the phenomenon of acoustic cavitation. mdpi.comjmaterenvironsci.com This method has been used for the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines from aryl amines and formaldehyde, with a mixture of water and ethanol being the most effective solvent system. jmaterenvironsci.com The use of ultrasound has been shown to provide cleaner reactions, higher yields, and shorter reaction times compared to conventional methods. mdpi.comjmaterenvironsci.com

The following tables summarize some of the key findings in the sustainable and efficient synthesis of 1,2,4-triazine derivatives.

Table 1: One-Pot Syntheses of 1,2,4-Triazine Derivatives

Reactants Conditions Product Yield (%) Reference
Amides, 1,2-Diketones, Hydrazine Hydrate Base, Reflux Substituted 1,2,4-Triazines Good to Excellent arkat-usa.orgresearchgate.net
(Z)-4-(benzylidene)-2-methyl-oxazol-5(4H)-ones, Hydrazine Hydrate, Schiff base [BMIM][OH], 80-85 °C, 30-40 min (Z)-N-5-(benzylidene)-3-methyl-6-oxo-1,2,5,6-tetrahydro-1,2,4-triazine-2-benzamide derivatives High niif.hu
Pyridine-2-(1H)-one derivatives, 1,2-Dicarbonyl compounds Acetic acid, 50 °C, < 60 min 1,2,4-Triazine derivatives High tandfonline.com
Oxoindolinylidene malononitrile, Ethyl 2-arylamino-4-dioxo-4-arylbutanoates, Hydrazonoyl chlorides Ag/Fe3O4@MWCNTs, Water, Room temperature 1,2,4-Triazine derivatives High researchgate.net

Table 2: Solvent-Free Syntheses of 1,2,4-Triazine Derivatives

Reactants Conditions Product Yield (%) Reference
5-Cyano-1,2,4-triazines, Amines Heating, 150 °C, Inert atmosphere 5-(Aryl/alkyl)amino-1,2,4-triazines High rsc.orgresearchgate.net
N-Benzoyl glycine, Thiosemicarbazide Fusion, 120-130 °C 2-(Amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one Not specified scialert.net
4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one precursors Microwave irradiation 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one Not specified mdpi.comnih.gov
5-Cyano-1,2,4-triazines, Higher alcohols Heating 5-Alkoxy-3,6-diaryl-1,2,4-triazines Not specified chimicatechnoacta.ru

Table 3: Microwave and Ultrasound-Assisted Syntheses of 1,2,4-Triazine Derivatives

Reactants Conditions Product Yield (%) Reference
Benzil, Dihydrazide, Ammonium acetate Microwave irradiation, Acetic acid Bis-1,2,4-triazine derivatives 72-85 sioc-journal.cn
2-Hydrazino-4-methylquinoline, Diethyl oxalate Microwave irradiation, Ethanol 6-Methyl-3H- rsc.orgrsc.orgtriazino[4,3-a]quinolin-1,2-dione Not specified
Aryl amines, Formaldehyde Ultrasound irradiation, Water/Ethanol 1,3,5-Triaryl-1,3,5-hexahydrotriazines High jmaterenvironsci.com
N-(2-Benzimidazolyl) imidates, p-Halogeno phenyl isothiocyanate Ultrasound irradiation, THF, 45 °C, 2h 40 min p-Halogeno phenyl benzimidazolo-1,3,5-triazine derivatives 65 orientjchem.org

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Triazinane and Derivatives

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions of 1,2,4-Triazines

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of 1,2,4-triazine (B1199460) chemistry. In this type of [4+2] cycloaddition, the electron-deficient 1,2,4-triazine acts as the diene, reacting with an electron-rich dienophile. wikipedia.org This process typically involves the formation of a bicyclic intermediate, which then often extrudes a molecule of nitrogen gas to yield a new aromatic ring. wikipedia.org

Kinetic and Scope Studies with Diverse Dienophiles

The reactivity of 1,2,4-triazines in IEDDA reactions is generally lower than that of their more electron-deficient counterparts, 1,2,4,5-tetrazines. rsc.org However, they remain valuable reagents for bioorthogonal chemistry due to their unique reactivity profile. rsc.org The kinetics of these reactions are highly dependent on the nature of the dienophile. Electron-rich dienophiles, such as enamines and ynamines, are particularly effective partners for 1,2,4-triazines. nih.gov Strained dienophiles, like bicyclooctyne (BCN), also exhibit enhanced reaction rates. rsc.org

The scope of dienophiles that react with 1,2,4-triazines is broad and includes not only carbon-based systems but also heterodienophiles. nih.gov For instance, aliphatic amidines and imidates can participate in [4+2] cycloadditions with 1,2,3-triazines, showcasing the versatility of these reactions. nih.gov The reaction conditions are often mild, with many cycloadditions proceeding at ambient temperature. sigmaaldrich.com

Recent studies have explored the use of hexafluoroisopropanol (HFIP) as a solvent to promote an unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, leading to the formation of 1,2,4-triazine derivatives. nih.gov This highlights the potential for solvent effects to dramatically alter the course of these reactions.

Structural Influences on Reaction Rates and Regioselectivity

The rate and regioselectivity of IEDDA reactions involving 1,2,4-triazines are significantly influenced by the substituents on both the triazine ring and the dienophile. rsc.org Electron-withdrawing groups on the triazine ring lower its LUMO energy, accelerating the reaction by reducing the HOMO-LUMO energy gap between the reactants. rsc.org For example, a 1,2,3-triazine (B1214393) with a carboxylate group (an electron-withdrawing group) reacts faster than one with a methoxy (B1213986) group (an electron-donating group). rsc.org

The position of substituents on the triazine ring is also crucial. For 1,2,3-triazines, a substituent at the C5 position can modulate reactivity without compromising regioselectivity. sigmaaldrich.com The presence of electron-acceptor substituents at position 3 of a 1,2,4-triazine significantly improves the yield of pyridine (B92270) products in reactions with oxazole (B20620) dienophiles, while donor substituents lead to reduced yields. researchgate.net

Coordination of a metal complex, such as Re(I), to a 1,2,4-triazine ring has been shown to dramatically increase the rate of the IEDDA reaction with bicyclooctyne by a factor of 55. rsc.org This rate enhancement is attributed to a lower distortion energy and more favorable interaction energy upon coordination. rsc.org This approach also enhances the regioselectivity of the reaction. researchgate.net

The regioselectivity of the cycloaddition can often be predicted using frontier molecular orbital (FMO) theory, where the atom with the largest LUMO coefficient on the diene is expected to bond with the atom having the largest HOMO coefficient on the dienophile. units.it

Product Formation Pathways (e.g., Pyridines, other Heterocycles)

The IEDDA reaction of 1,2,4-triazines is a powerful tool for the synthesis of a variety of heterocyclic compounds, most notably pyridines. wikipedia.org The reaction with alkynes, or alkyne surrogates like norbornadiene, leads directly to the formation of pyridine rings after the extrusion of nitrogen from the initial bicyclic adduct. wikipedia.org

The reaction with enamines can lead to different products depending on the reaction conditions. For example, the reaction of 3,6-bis(thiomethyl)-1,2,4,5-tetrazine with enamines in a solvent like methanol (B129727) yields the expected 1,2-diazine products. nih.gov However, in hexafluoroisopropanol (HFIP), an unprecedented 1,4-cycloaddition occurs, resulting in the formation of 1,2,4-triazines. nih.gov This transformation proceeds through a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine, followed by a retro [4+2] cycloaddition that eliminates a nitrile. nih.gov

Furthermore, intramolecular IEDDA reactions of 1,2,4-triazines tethered to electron-rich dienophiles provide a synthetic route to annulated α-carbolines. d-nb.info The reaction of 1,2,4-triazines with oxazole moieties as dienophiles results in the regioselective formation of 3,6-diarylpyridines. researchgate.net

Nucleophilic and Electrophilic Reactivity of 1,2,4-Triazine Derivatives

The reactivity of 1,2,4-triazine derivatives towards nucleophiles and electrophiles is a key aspect of their chemical behavior. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack. For instance, N(1)-alkyl-1,2,4-triazinium salts readily react with indoles, demonstrating the addition of nucleophiles to the triazine ring. acs.org The presence of an amino group at position 3 of the 1,2,4-triazine ring confers unique reactivity towards carbonitrile, carbonyl, and isothiocyanate reagents. researchgate.net

Conversely, the nitrogen atoms in the 1,2,4-triazine ring can also exhibit nucleophilic character. 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (B187776), for example, acts as an electron donor towards various electron-accepting activated carbonitriles. researchgate.net The behavior of 1,2,4-triazine N-oxides towards both electrophiles and nucleophiles has also been investigated, revealing a complex pattern of reactivity. acs.org

The introduction of functional groups can significantly alter the reactivity. For example, 3-hydrazino-1,2,4-triazines are versatile building blocks in synthetic chemistry, with the hydrazino group readily reacting with various electrophiles. researchgate.net

Ring Transformation and Contraction Pathways (e.g., to Imidazole (B134444) Derivatives)

1,2,4-Triazine derivatives can undergo a variety of ring transformation and contraction reactions, leading to the formation of other heterocyclic systems, most notably imidazole derivatives. researchgate.net These transformations can be initiated by a range of reagents and conditions.

The treatment of 1,2,4-triazines with reducing agents, oxidants, or acids can induce ring contraction to form imidazoles. researchgate.net Tandem reactions, where the final step is a triazine ring contraction, are also a common pathway. researchgate.net These can be initiated by nitrosating and aminating agents, organometallic compounds, and aromatic aldehydes. researchgate.net For example, the reaction of imidazotriazines with aromatic aldehydes can lead to a tandem hydrazone formation and triazine ring contraction to yield substituted thioglycolurils. researchgate.net

The electrochemical reduction of 1,2,4-benzotriazine (B1219565) derivatives can also lead to ring contraction, forming benzimidazoles. scispace.com Similarly, treatment of 1,2,4-benzotriazin-3-ones with hydroxylamine-O-sulfonic acid results in the formation of imidazolin-2-ones. scispace.com Photochemically induced ring contractions of 1,2,4-triazines have also been observed, yielding pyrazole (B372694) and imidazole derivatives. rsc.org

Investigations into Cyclization and Heterocyclization Mechanisms

The mechanisms governing the cyclization and heterocyclization reactions of 1,2,4-triazines are diverse and often depend on the specific reactants and conditions. Tandem cyclization reactions are an efficient and atom-economical method for synthesizing 1,2,4-triazine compounds themselves. sioc-journal.cn

The orientation of heterocyclization reactions of functionalized 1,2,4-triazines is influenced by factors such as the substituents on the triazine ring, the solvent, and the temperature. scilit.comeurjchem.com The chemoselectivity and regioselectivity of the parent substrate are also critical in determining the final product. scilit.comeurjchem.com For instance, the cyclocondensation of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with α,β-bifunctional compounds proceeds regioselectively through the condensation of the N-NH2 group with the more electrophilic carbon center. scielo.br

Mechanistic studies, often aided by computational methods like density functional theory (DFT), have been crucial in elucidating these pathways. For example, investigations into the reaction of 1,2,3-triazines with amidines revealed a stepwise addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder reaction. escholarship.org Similarly, a combined NMR and DFT approach was used to revise the proposed mechanism for the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, identifying a competing side reaction. acs.org

Flash vacuum pyrolysis (FVP) offers a route for thermal heterocyclization reactions, where the elimination of N2 from benzotriazines can generate diradical intermediates that subsequently cyclize to form new heterocyclic systems. chim.it

Bioreductive Activation Mechanisms (e.g., for Hypoxia-Selective Activation)

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the bioreductive activation mechanisms of the saturated 1,2,4-triazinane core for hypoxia-selective purposes. The available body of research overwhelmingly focuses on the bioreductive properties of its aromatic counterparts, namely 1,2,4-triazine N-oxides and, more prominently, 1,2,4-benzotriazine 1,4-dioxides. The mechanism of hypoxia-selective activation is intrinsically linked to the electronic properties of the aromatic N-oxide moiety, which is absent in the saturated this compound ring.

Therefore, this section details the well-established bioreductive activation mechanisms for the aromatic 1,2,4-triazine N-oxide class of compounds, which serve as the primary models for hypoxia-activated prodrugs in this chemical family.

The hallmark of hypoxia-selective cytotoxins is their transformation from a stable, non-toxic prodrug into a potent cytotoxic agent under the low-oxygen conditions characteristic of solid tumors. google.comnih.gov This activation is a reductive process, catalyzed by intracellular enzymes.

The key to the hypoxia-selectivity of aromatic 1,2,4-triazine N-oxides, such as the extensively studied tirapazamine (B611382) (TPZ), lies in a one-electron reduction process. nih.govacs.org In the hypoxic environment of a tumor cell, enzymes, particularly NADPH:cytochrome P450 oxidoreductase (POR), donate a single electron to the N-oxide moiety of the triazine ring. researchgate.netCurrent time information in Bangalore, IN.nih.gov This generates a highly reactive and oxygen-sensitive drug radical anion. acs.orgmdpi.com

Under normal oxygen concentrations (normoxia), this radical anion is rapidly re-oxidized back to the original, non-toxic parent compound by molecular oxygen, producing a superoxide (B77818) radical in the process. acs.orgacs.org This "futile cycle" of reduction and re-oxidation prevents the accumulation of the toxic species in healthy, well-oxygenated tissues. acs.org

However, in the absence of sufficient oxygen (hypoxia), the drug radical anion has a longer lifetime and can undergo further chemical transformations. acs.org Two primary pathways have been proposed for the generation of the ultimate DNA-damaging species:

Homolysis and Hydroxyl Radical Generation: One proposed mechanism involves the protonation of the radical anion followed by homolytic cleavage of the N-OH bond. This process is thought to release a highly reactive hydroxyl radical (•OH), a potent oxidizing agent that can cause extensive damage to nearby biological macromolecules, most critically, DNA. mdpi.com This leads to single- and double-strand breaks, ultimately triggering cell death. acs.orgacs.org

Formation of a Benzotriazinyl Radical: An alternative or concurrent pathway suggests that the initial radical anion undergoes spontaneous conversion to form a toxic benzotriazinyl radical. acs.org This species is a powerful oxidizing radical that directly reacts with DNA, leading to strand breaks and the poisoning of enzymes like topoisomerase II. researchgate.net

Isotopic labeling experiments have provided evidence supporting the release of hydroxyl radicals as a key part of the DNA damage mechanism. acs.org Studies involving the enzymatic reduction of 1,2,4-benzotriazine 1,4-dioxide in the presence of deuterium (B1214612) donors resulted in non-deuterated metabolites, which is consistent with the release of a hydroxyl radical rather than a mechanism involving hydrogen atom abstraction by the drug radical itself. acs.org

The efficiency of this bioreductive activation is highly dependent on the one-electron reduction potential of the specific derivative. Structure-activity relationship (SAR) studies on 1,2,4-benzotriazine 1,4-dioxides have shown that substituents on the benzene (B151609) ring can predictably alter this potential, thereby tuning the compound's hypoxic cytotoxicity. researchgate.net

While NADPH:cytochrome P450 oxidoreductase (POR) is identified as a major reductase in this process, other enzymes have also been implicated, including methionine synthase reductase (MTRR), nitric oxide synthase (NOS2A), and NADPH-dependent diflavin oxidoreductase 1 (NDOR1). nih.govfrontiersin.org The presence and activity levels of these reductases within tumor cells are significant determinants of sensitivity to this class of hypoxia-activated prodrugs. mdpi.comresearchgate.net

Below is a table summarizing key research findings for representative aromatic triazine N-oxide compounds.

Compound NameCore StructureKey Research FindingCitation(s)
Tirapazamine (TPZ) 1,2,4-Benzotriazine 1,4-dioxideUndergoes one-electron reduction by enzymes like cytochrome P450 reductase to form a DNA-damaging radical, showing selective toxicity to hypoxic cells. acs.orgresearchgate.netresearchgate.net
SN30000 Tricyclic researchgate.netmdpi.comresearchgate.netTriazine 1,4-dioxideA second-generation analogue designed for improved extravascular transport; its activation is also dependent on one-electron reduction by reductases like POR. researchgate.net
SR 4317 1,2,4-Benzotriazine 1-oxideThe mono-N-oxide metabolite of TPZ. It can potentiate the hypoxic cytotoxicity of TPZ, suggesting it plays a role in the overall mechanism of action.
TX-402 3-amino-2-quinoxalinecarbonitrile 1,4-di-N-oxideAn isosteric analogue of TPZ that is also activated by one-electron reduction under hypoxia to cause DNA damage. mdpi.com

Structural Characterization and Analytical Methodologies for 1,2,4 Triazinane and Derivatives

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of 1,2,4-triazine (B1199460) compounds, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2,4-triazine derivatives in solution. Analysis of ¹H, ¹³C, and occasionally ¹⁵N NMR spectra provides unambiguous evidence of molecular structure.

¹H NMR: Proton NMR spectra offer information about the chemical environment of hydrogen atoms. For the 1,2,4-triazine ring, the chemical shifts of protons are influenced by the electronic nature of substituents and the degree of saturation. In aromatic 1,2,4-triazines, protons on the heterocyclic ring appear at distinct downfield shifts. For instance, the unsubstituted 1,2,4-triazine shows signals for its three protons. chemicalbook.com In substituted derivatives like 3,5-diphenyl-1,2,4-triazine (B300344), the remaining proton on the triazine ring appears as a singlet at approximately δ 9.59 ppm. rsc.org Protons of substituent groups, such as the N-H proton in 5,6-diphenyl-1,2,4-triazine-3(2H)-one, can be observed as a singlet around δ 8.10 ppm. ptfarm.pl The protons on phenyl rings attached to the triazine core typically appear as multiplets in the aromatic region (δ 7.2-8.7 ppm). rsc.orgjmchemsci.com

¹³C NMR: Carbon-13 NMR spectra reveal the carbon framework of the molecule. The carbon atoms within the 1,2,4-triazine ring are particularly sensitive to their electronic environment and exhibit characteristic chemical shifts. For example, in 3,5-diphenyl-1,2,4-triazine, the triazine carbons appear at δ 163.3, 155.0, and 144.1 ppm. rsc.org The presence of a carbonyl group (C=O) or a thione group (C=S) in the ring, as seen in triazinone or triazinthione derivatives, introduces signals at distinct chemical shifts, such as δ 153.88 ppm for a C=O group and δ 184.22 ppm for a C=S group. jmchemsci.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the triazine ring, which is useful for distinguishing between isomers and studying tautomerism. nih.gov

The following table summarizes representative NMR data for various 1,2,4-triazine derivatives found in the literature.

Compound NameNucleusSolventChemical Shift (δ, ppm)Reference(s)
3,5-Diphenyl-1,2,4-triazine¹HCDCl₃9.59 (s, 1H, triazine-H), 8.67–8.64 (m, 2H, Ar-H), 8.29–8.26 (m, 2H, Ar-H), 7.62–7.52 (m, 6H, Ar-H) rsc.org
3,5-Diphenyl-1,2,4-triazine¹³CCDCl₃163.3, 155.0, 144.1 (triazine-C), 135.0, 133.6, 132.4, 131.7, 129.3, 128.8, 128.6, 128.3, 127.5 (Ar-C) rsc.org
5,6-Diphenyl-1,2,4-triazine-3(2H)-thioxo¹HDMSO-d₆8.02 (s, 1H, NH), 7.28–7.42 (m, 10H, Ar-H) ptfarm.pl
5,6-Diphenyl-1,2,4-triazine-3(2H)-one¹HDMSO-d₆8.10 (s, 1H, NH), 7.34–7.63 (m, 10H, Ar-H) ptfarm.pl
5,6-Diphenyl-1,2,4-triazine-3(2H)-one¹³CDMSO153.88 (C=O), 166.88 (C=N) jmchemsci.com
3-Acetyl-7-chloro-1-(4-chlorophenyl)-1,4-dihydrobenzo[e] chemicalbook.comrsc.orgmdpi.comtriazine¹HCDCl₃6.40 (br s, 1H, NH), 2.41 (s, 3H, CH₃), 7.37–7.44 (m, 4H, Ar-H), 6.71 (dd, 1H, Ar-H), 6.27–6.31 (m, 2H, Ar-H) nih.gov
6-(4-Fluorobenzyl)-3-methyl-7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid¹³CDMSO-d₆164.10 (C=O), 162.76, 162.61, 160.35, 159.02, 154.49 (heterocyclic C), 36.34 (CH₂), 12.07 (CH₃) mdpi.com

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and functional groups.

IR Spectroscopy: This technique is widely used to confirm the presence of key functional groups in 1,2,4-triazine derivatives. mdpi.com The triazine ring itself displays characteristic absorption bands in the 1600-1500 cm⁻¹ and 800-700 cm⁻¹ regions. e3s-conferences.org Specific functional groups have distinct absorption frequencies. For example, the N-H stretching vibration in triazine derivatives typically appears in the range of 3150-3400 cm⁻¹. ptfarm.pljmchemsci.com Carbonyl (C=O) stretching in triazinones is observed as a strong band around 1635-1736 cm⁻¹. jmchemsci.commdpi.com The C=S stretching in thione derivatives is found at lower frequencies, around 1516-1556 cm⁻¹. jmchemsci.com Other notable vibrations include C=N stretching (1608-1691 cm⁻¹) and C-N stretching (1300-1383 cm⁻¹). jmchemsci.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in IR spectra. researchgate.net

The table below lists characteristic IR absorption bands for functional groups commonly found in 1,2,4-triazine derivatives.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference(s)
N-H (Amide/Amine)Stretching3157 - 3414 ptfarm.pljmchemsci.commdpi.com
C-H (Aromatic)Stretching~3000 - 3063 jmchemsci.com
C-H (Aliphatic)Stretching~2856 - 2960 jmchemsci.com
C=O (Amide/Carboxyl/Ester)Stretching1635 - 1736 jmchemsci.commdpi.com
C=N (Triazine ring)Stretching1608 - 1691 jmchemsci.commdpi.com
C=C (Aromatic)Stretching1456 - 1606 jmchemsci.com
C=S (Thione)Stretching1516 - 1556 jmchemsci.com
N-NStretching~1120 - 1286 jmchemsci.com
C-NStretching1190 - 1383 jmchemsci.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems common in aromatic and fused 1,2,4-triazine derivatives.

UV-Vis Spectroscopy: In solution, 1,2,4-triazine derivatives typically show strong absorption bands in the UV region (200-400 nm), which are attributed to π→π* transitions within the conjugated system. Lower intensity bands, sometimes extending into the visible range, can be assigned to n→π* transitions involving the non-bonding electrons on the nitrogen atoms. mdpi.com For example, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide found optical band transitions at 2.07 and 2.67 eV in its powder form using diffuse reflectance spectroscopy (DRS). mdpi.com The fusion of additional (hetero)arene rings to the triazine core can cause a red-shift in the absorption spectra, indicating a smaller HOMO-LUMO gap. mdpi.comnih.gov

Luminescence Studies: Some 1,2,4-triazine derivatives exhibit photoluminescence (PL), a property valuable for applications in materials science. mdpi.comdntb.gov.ua For instance, thin films of a specific 1,2,4-triazine derivative showed two PL emission peaks at 473 and 490 nm. mdpi.comresearchgate.net Annealing the film resulted in a more complex emission spectrum with multiple peaks, indicating changes in the material's solid-state structure and electronic properties. mdpi.comresearchgate.net

Compound/Derivative TypeMethodKey FindingsReference(s)
5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamideDRSOptical band transitions at 2.07 eV and 2.67 eV (powder). mdpi.comresearchgate.net
5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamidePLAs-deposited film: Emission peaks at 473 nm and 490 nm. Annealed film: Emission peaks at 274, 416, 439, 464, and 707 nm. mdpi.comresearchgate.net
(Hetero)Arene Ring-Fused chemicalbook.comrsc.orgmdpi.comTriazinesUV-VisStrong absorption in the UV region (π–π) and lower intensity absorption in the visible range (n–π). mdpi.com

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 1,2,4-triazine derivatives.

MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the synthesized compound. The fragmentation pattern can also offer clues about the compound's structure. researchgate.net

HRMS: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places). This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. mdpi.com This is crucial for confirming that a newly synthesized compound has the expected chemical formula. For example, the calculated m/z for the [M+H]⁺ ion of 3,5-diphenyl-1,2,4-triazine (C₁₅H₁₂N₃) is 234.1026, which closely matches the experimentally found value of 234.1022. rsc.org Similarly, HRMS data has been used to confirm the formulas of complex glycopyranosyl-1,2,4-triazines and various functionalized derivatives. nih.govmdpi.commdpi.com

CompoundIonizationFormulaCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)Reference(s)
3,5-Diphenyl-1,2,4-triazineESIC₁₅H₁₂N₃234.1026234.1022 rsc.org
3,5,6-Triphenyl-1,2,4-triazineESIC₂₁H₁₆N₃310.1339310.1336 rsc.org
3-(Furan-2-yl)-5-phenyl-1,2,4-triazineESIC₁₃H₁₀N₃O224.0818224.0815 rsc.org
3-Acetyl-7-nitro-1-phenyl-1,4-dihydrobenzo[e] chemicalbook.comrsc.orgmdpi.comtriazineESIC₁₅H₁₂N₄O₃296.0904296.0897 nih.gov
6-(4-Fluorobenzyl)-3-methyl-7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acidHRMSC₁₄H₁₁FN₃O₃S320.05052320.05222 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For 1,2,4-triazine derivatives, X-ray crystallography has been crucial in:

Confirming Connectivity: It verifies the molecular structure proposed by spectroscopic methods. For example, the structure of 3-phenyl chemicalbook.comrsc.orgmdpi.comtriazino[5,6-c]quinoline was unequivocally confirmed by single-crystal XRD. mdpi.com

Establishing Stereochemistry: In chiral molecules, it determines the absolute configuration.

Analyzing Conformation: It reveals the preferred spatial arrangement of the molecule in the crystal lattice.

Investigating Intermolecular Interactions: It identifies hydrogen bonds and other non-covalent interactions that influence crystal packing. researchgate.net

A study of a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine derivative determined that it has a triclinic crystal structure with the space group P-1. mdpi.com Another investigation into adenosine (B11128) A₂A antagonists successfully co-crystallized 1,2,4-triazine derivatives within the receptor, providing critical insights into the binding mode and guiding further drug design. nih.govacs.org Similarly, the structure of a pyrazolo[4,3-e] chemicalbook.comrsc.orgmdpi.comtriazine acyclonucleoside was definitively established through X-ray analysis, confirming the synthetic pathway. nih.gov

Chromatographic Separations and Purity Analysis (e.g., HPLC, SFC)

Chromatographic methods are essential for the separation of reaction mixtures, purification of final products, and assessment of compound purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of 1,2,4-triazine derivatives. Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), is effective for separating compounds based on their polarity and for confirming the molecular weight of the eluted peaks. axcendcorp.com The lipophilicity of new pyrazolo[4,3-e] chemicalbook.comrsc.orgmdpi.comtriazine acyclonucleosides was determined using chromatography on C-18 and immobilized artificial membrane (IAM) columns. nih.gov

Column Chromatography: Gravity-driven or flash column chromatography using silica (B1680970) gel is a standard method for purifying synthesized 1,2,4-triazines on a preparative scale. jmchemsci.commdpi.com The choice of eluent (solvent system) is critical for achieving good separation. acs.org

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating chiral compounds, offering an alternative to chiral HPLC for resolving enantiomers of 1,2,4-triazine derivatives.

The purity of synthesized compounds is often confirmed by a combination of chromatographic and spectroscopic methods, ensuring that the material used for further studies is of high quality. nih.govnih.gov

Advanced Applications of 1,2,4 Triazinane Scaffolds in Chemical Science

Bioorthogonal Chemistry and Advanced Probes for Chemical Biology

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has been significantly advanced by the introduction of 1,2,4-triazinane derivatives. These scaffolds serve as robust and stable bioorthogonal reagents. researchgate.netnih.gov

1,2,4-triazines have been identified as a new class of bioorthogonal reagents that exhibit enhanced stability in biological media compared to the more commonly used 1,2,4,5-tetrazines. researchgate.net While tetrazines are known for their rapid reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions, their stability can be a limitation. rsc.org In contrast, 1,2,4-triazines offer a favorable balance of stability and reactivity, particularly with strained dienophiles like trans-cyclooctene (B1233481) (TCO). researchgate.netnih.gov This stability allows for their direct incorporation into processes like recombinant protein production. researchgate.net

The reactivity of 1,2,4-triazines in IEDDA reactions, while generally slower than tetrazines, can be modulated. For instance, the coordination of a metal ion, such as iridium(III), to the 1,2,4-triazine (B1199460) ring can dramatically increase the reaction rate with strained alkynes like bicyclononyne (BCN), making it suitable for in vivo applications where reaction kinetics are critical. rsc.org This strategy not only accelerates the bioorthogonal reaction but can also introduce desirable properties, such as luminescence, to the resulting conjugate. rsc.org

Researchers have successfully synthesized 1,2,4-triazine-containing noncanonical amino acids, such as 5-(pyridin-2-yl)-1,2,4-triazine alanine (B10760859) (Trz), for incorporation into proteins. researchgate.net These dual-purpose amino acids contain both a bioorthogonal handle for IEDDA reactions and a chelating site for metal ions, enabling the creation of protein-metal conjugates. researchgate.net The ability to use the 1,2,4-triazine–TCO reaction in conjunction with other bioorthogonal reactions further expands the toolkit for multicomponent labeling and imaging in living cells. researchgate.netnih.govescholarship.org

Ligand Design in Coordination Chemistry

The nitrogen-rich this compound core provides multiple coordination sites, making its derivatives excellent ligands for a wide range of metal ions. researchgate.netbohrium.comresearchgate.net This has led to their extensive use in the design of coordination compounds with tailored properties for various applications.

1,2,4-triazine-based ligands can act as bidentate or tridentate chelators, forming stable complexes with transition metals and lanthanides. rsc.org The specific coordination mode can be influenced by the substituents on the triazine ring and the choice of metal and co-ligands. rsc.org For example, 3,5,6-tri(2-pyridyl)-1,2,4-triazine (B91311) is a well-known tridentate ligand. acs.org The resulting metal complexes often exhibit interesting photophysical properties, such as luminescence, making them suitable for applications in sensors and imaging.

The coordination of a metal to a 1,2,4-triazine ligand can also influence the reactivity of the triazine ring itself. As mentioned in the previous section, metal coordination can significantly enhance the rate of IEDDA reactions, a phenomenon that has been exploited in the development of bioorthogonal probes. rsc.org In one study, the coordination of an iridium(III) ion to a 5-(2-pyridyl)-1,2,4-triazine ligand increased the reaction rate with a strained cyclooctyne (B158145) by over two orders of magnitude. rsc.org

Furthermore, 1,2,4-triazine derivatives have been employed in the synthesis of metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, catalysis, and drug delivery. The ability to tune the structure and properties of the triazine ligand allows for the rational design of MOFs with specific functionalities.

Materials Science Applications

The electron-deficient nature of the 1,2,4-triazine ring makes it a valuable component in the development of advanced organic materials with applications in electronics and energetics. mdpi.comresearchgate.net

Development of Organic Optoelectronic Materials (e.g., N-type Semiconductors, Dye-Sensitized Solar Cells)

1,2,4-triazines are frequently utilized as strong electron-acceptor units in the design of organic electronic materials. mdpi.comresearchgate.net This property is particularly beneficial for creating n-type semiconductors, which are essential for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comontosight.aimdpi.com The planar, aromatic structure of the triazine ring facilitates electron transport. ontosight.ai

In the field of solar energy, 1,2,4-triazine derivatives have shown significant promise as components of dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.netbohrium.comexlibrisgroup.com They can be incorporated into donor-π-acceptor (D-π-A) dye molecules, where the triazine moiety often serves as the electron acceptor or part of the π-bridge. researchgate.netnih.gov The electronic properties of these dyes can be fine-tuned by modifying the substituents on the triazine ring, which in turn affects the performance of the solar cell, including its power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc). exlibrisgroup.comnih.govnih.gov For instance, theoretical studies using density functional theory (DFT) have been employed to model and predict the optoelectronic properties of various 1,2,4-triazine-based dyes for DSSC applications. exlibrisgroup.comnih.govnih.gov

The modification of the triazine ring with different functional groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and injection in DSSCs. mdpi.comnih.gov

Research in High-Energy Materials

The high nitrogen content of the 1,2,4-triazine ring contributes to a high heat of formation, a key characteristic of energetic materials. purdue.edu This has led to the investigation of 1,2,4-triazine derivatives as potential components of explosives and propellants. purdue.edulanl.gov

Research in this area focuses on synthesizing new energetic compounds that balance high performance with low sensitivity to stimuli such as impact and friction. bohrium.comnih.govresearchgate.net Fused-ring systems incorporating the 1,2,4-triazine nucleus, such as triazolo[5,1-c] mdpi.comontosight.aimdpi.comtriazines and benzo mdpi.comontosight.aimdpi.comtriazines, have been a particular focus. lanl.govnih.gov For example, the synthesis of 4-amino-3,7-dinitrotriazolo-[5,1-c] mdpi.comontosight.aimdpi.comtriazine (DPX-26) has been reported, which is predicted to have explosive performance approaching that of RDX but with significantly better safety properties. lanl.gov

Theoretical calculations, such as DFT, are extensively used to predict the properties of new energetic materials, including their density, heat of formation, detonation velocity, and detonation pressure. nih.govresearchgate.net These computational studies help to guide the synthesis of promising candidates and to understand the relationship between molecular structure and energetic performance. researchgate.net For example, studies on aminonitro compounds based on the benzo mdpi.comontosight.aimdpi.comtriazine fused-ring system have suggested that these compounds could be less sensitive than many conventional nitroaromatic and nitramine explosives. nih.govresearchgate.net

Utility as Versatile Building Blocks in Organic Synthesis for Complex Heterocycles

The this compound scaffold is a valuable and versatile building block in organic synthesis, providing access to a wide array of more complex heterocyclic systems. bohrium.comresearchgate.net Its reactivity and multiple functionalization points allow for its use in various synthetic transformations.

One of the most significant applications of 1,2,4-triazines in synthesis is their participation in IEDDA reactions. researchgate.net In these reactions, the triazine acts as a diene and reacts with a dienophile, leading to the formation of a new heterocyclic ring, typically a pyridine (B92270), after the extrusion of a dinitrogen molecule. whiterose.ac.uk This methodology has been used to produce highly substituted pyridines. researchgate.net

Furthermore, the 1,2,4-triazine ring can be synthesized from simpler, acyclic precursors, making it an accessible intermediate. organic-chemistry.org For example, they can be prepared through the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds or α-keto-carboxylic esters. mdpi.com This accessibility allows for the incorporation of the triazine moiety into larger, more complex molecular architectures.

The 1,2,4-triazine nucleus can also be fused with other heterocyclic rings to create novel polycyclic systems. For instance, pyrrolo[2,1-f] mdpi.comontosight.aimdpi.comtriazine, an important intermediate in the synthesis of the antiviral drug remdesivir, has been synthesized from simple building blocks like pyrrole (B145914). acs.orgchemrxiv.org Similarly, new ring systems like indolo[2,1-c]benzo mdpi.comontosight.aimdpi.comtriazine have been synthesized, demonstrating the versatility of the triazine core in constructing diverse heterocyclic frameworks. clockss.org The synthesis of various substituted and fused five-, six-, and seven-membered nitrogenous heterocyclic systems often utilizes 1,2,4-triazine derivatives as key intermediates. bohrium.comchemmethod.commdpi.comsapub.org

Q & A

Q. What are the primary synthetic challenges in achieving regioselectivity for 1,2,4-triazinane derivatives, and how can they be methodologically addressed?

Regioselective synthesis of this compound derivatives often faces challenges due to competing reaction pathways and isomer formation. A robust approach involves using Lewis acid catalysts (e.g., FeCl₃·6H₂O) to direct condensation reactions between thioureas and carboxylic acids, as demonstrated in high-yield protocols under mild conditions . Optimizing stoichiometry (e.g., 2:1 ratio of thiourea to carboxylic acid) and reaction temperature (80–100°C) can further enhance selectivity.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : To resolve methylene protons (δ ~3.24 ppm) and spirocyclic carbons (δ ~61–72 ppm) in complex derivatives .
  • X-ray crystallography : For unambiguous confirmation of ring geometry and substituent positioning, as exemplified in CCDC: 1991207 .
  • HRMS/IR : To validate molecular formulas and functional groups (e.g., carbonyl stretches at ~1739 cm⁻¹) .

Q. How do structural isomerisms in triazinanes influence their reactivity in substitution reactions?

The position of nitrogen atoms in this compound alters electronic density, affecting nucleophilic substitution. For example, 1,3,5-triazinane derivatives exhibit higher stability due to symmetrical charge distribution, whereas this compound’s asymmetry increases susceptibility to ring-opening reactions with electrophiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

Discrepancies often arise from dynamic equilibria (e.g., spirocyclic vs. open-chain forms). Methodological solutions include:

  • Variable-temperature NMR : To detect tautomeric shifts .
  • Computational validation : DFT calculations to compare theoretical and experimental IR/UV-Vis spectra .
  • Crystallographic cross-checking : Resolve ambiguities in substituent orientation .

Q. What strategies enhance molecular diversity in this compound-based combinatorial libraries?

Multi-component reaction (MCR) platforms are highly effective:

  • Combine triazinane diones with secondary reactions like ring-closing metathesis (RCM) or [2+3] cycloadditions to generate fused heterocycles .
  • Diversify via N-alkylation or functional group participation (e.g., thione groups in antiviral probes) .

Q. How can computational methods predict supramolecular interactions of this compound derivatives for receptor design?

  • DFT/Molecular docking : Model H-bonding interactions between triazinane rings and guest molecules (e.g., water/methanol in 3N-TAAD complexes) .
  • MD simulations : Assess stability of host-guest systems under varying solvent conditions .

Q. What experimental design principles mitigate side reactions in fluorinated 1,2,4-triazino-thiadiazolone synthesis?

  • Stepwise functionalization : Introduce fluorine atoms post-triazinane ring formation to avoid premature electrophilic quenching .
  • Catalyst screening : Test Brønsted/Lewis acids (e.g., AlCl₃ vs. FeCl₃) to optimize yields of fluorinated analogs .

Methodological Resources

  • SHELX suite : For refining crystallographic data, particularly for high-resolution or twinned structures .
  • CCDC databases : Access structural templates for spirocyclic triazinane derivatives (e.g., CCDC: 1991207) .

Data Contradiction Analysis

  • Case Study : Conflicting NMR signals in FA-adducts of rhodamine probes were resolved by isolating spirocyclic this compound intermediates and validating via X-ray/UV-Vis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.